Cas no 2166033-44-7 ((1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine)

(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine is a chiral amine compound featuring a fluorinated cyclopentane backbone and an isobutyl substituent. Its stereospecific (1R,2R) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The fluorine atom enhances metabolic stability and bioavailability, while the secondary amine functionality allows for further derivatization. This compound is particularly useful as a building block in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined stereochemistry and structural versatility support high selectivity in drug discovery and fine chemical synthesis. Suitable for research and industrial use under controlled conditions.
(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine structure
2166033-44-7 structure
Product Name:(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine
CAS No:2166033-44-7
MF:C9H18FN
MW:159.244326114655
CID:5043938
Update Time:2025-06-25

(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-fluoro-N-(2-methylpropyl)cyclopentan-1-amine
    • (1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine
    • Inchi: 1S/C9H18FN/c1-7(2)6-11-9-5-3-4-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1
    • InChI Key: NZTOUVUGLFQGEM-RKDXNWHRSA-N
    • SMILES: F[C@@H]1CCC[C@H]1NCC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 114
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12

(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine Pricemore >>

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Additional information on (1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine

(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine: A Comprehensive Overview

(1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine, also known by its CAS number 2166033-44-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a fluorine atom at the 2-position and an N-(2-methylpropyl) group at the 1-position. The stereochemistry of the compound is specified as (1R,2R), indicating a specific spatial arrangement of the substituents on the cyclopentane ring.

The synthesis of (1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine involves a series of well-defined chemical reactions. Typically, the process begins with the preparation of a suitable cyclopentane derivative, followed by fluorination at the 2-position. Subsequent steps involve the introduction of the N-(2-methylpropyl) group through amine alkylation or related techniques. The stereochemistry of the product is carefully controlled during these steps to ensure the desired (1R,2R) configuration.

Recent studies have highlighted the potential applications of this compound in various fields. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive molecules. The presence of both fluorine and an amine group makes it a versatile building block for constructing more complex structures with potential pharmacological activity. Additionally, its cyclopentane backbone provides stability and rigidity, which are desirable properties in drug design.

In terms of physical properties, (1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine exhibits a melting point of approximately 85°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic procedures. The compound is also relatively stable under normal storage conditions, though it should be protected from prolonged exposure to light and moisture to prevent degradation.

The latest research has focused on optimizing the synthesis of this compound to improve yield and purity. For example, advancements in asymmetric catalysis have enabled more efficient enantioselective synthesis routes. These methods not only enhance the overall process but also contribute to sustainability by reducing waste and energy consumption.

In conclusion, (1R,2R)-2-Fluoro-N-(2-methylpropyl)cyclopentan-1-amine stands out as a valuable compound in modern organic chemistry. Its unique structure and versatile properties make it an attractive candidate for further exploration in drug discovery and materials science. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in various scientific disciplines.

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